![molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2](/img/structure/B1349408.png)
Diethyl 4-Methoxyphenylphosphonate
Overview
Description
Diethyl 4-Methoxyphenylphosphonate (DEMP) is an organophosphonate compound that has been used for a variety of purposes in scientific research. It is a colorless, volatile liquid with a strong odor. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool to study the mechanism of action of enzymes and other proteins. Its unique properties make it a valuable tool in a wide range of research applications.
Scientific Research Applications
Synthesis of Fluorinated Analogs
Diethyl 4-Methoxyphenylphosphonate is used as a reactant for the synthesis of γ-monofluorinated goniothalamin analogs through a process known as ring-opening hydrofluorination. These analogs are significant due to their potential biological activities .
Neuroprotective Stilbenoid Derivatives
This compound serves as a precursor in the synthesis of stilbenoid derivatives, which are compounds known for their neuroprotective activity. This application is crucial in the development of treatments for neurodegenerative diseases .
Antioxidant Activity
It is also involved in the synthesis of resveratrol-chroman hybrids. These hybrids exhibit antioxidant activity, which is beneficial in combating oxidative stress-related conditions .
Oligostilbenoids Synthesis
The compound is utilized in the regioselective cyclodehydration and arylation processes to produce oligostilbenoids, a class of compounds with various biological activities .
Antimicrobial Agents
Research has shown that derivatives of Diethyl 4-Methoxyphenylphosphonate can act as antimicrobial agents with activity comparable to known antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Mechanism of Action
Target of Action
Diethyl 4-Methoxyphenylphosphonate, also known as 4-Methoxyphenylphosphonic Acid Diethyl Ester, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including γ-monofluorinated goniothalamin analogs, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and oligostilbenoids . These synthesized compounds can affect different biochemical pathways and have downstream effects.
Result of Action
The compounds synthesized using it as a reactant have shown various effects, such as neuroprotective and antioxidant activities .
properties
IUPAC Name |
1-diethoxyphosphoryl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVLLBGFFIEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345480 | |
Record name | Diethyl 4-Methoxyphenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-Methoxyphenylphosphonate | |
CAS RN |
3762-33-2 | |
Record name | Diethyl 4-Methoxyphenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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